N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-3-(trifluoromethyl)benzamide
Description
N-(5,5-Dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-3-(trifluoromethyl)benzamide is a benzothiazole-derived compound featuring a bicyclic core (4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl) substituted with 5,5-dimethyl and 7-oxo groups. This compound belongs to a broader class of benzothiazole-2-carboxamides, which are studied for diverse biological activities, including enzyme inhibition and antimicrobial properties .
Properties
IUPAC Name |
N-(5,5-dimethyl-7-oxo-4,6-dihydro-1,3-benzothiazol-2-yl)-3-(trifluoromethyl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15F3N2O2S/c1-16(2)7-11-13(12(23)8-16)25-15(21-11)22-14(24)9-4-3-5-10(6-9)17(18,19)20/h3-6H,7-8H2,1-2H3,(H,21,22,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGJCZVJTCNHAOA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C(=O)C1)SC(=N2)NC(=O)C3=CC(=CC=C3)C(F)(F)F)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15F3N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5,5-Dimethyl-7-Oxo-4,5,6,7-Tetrahydro-1,3-Benzothiazol-2-Yl)-3-(Trifluoromethyl)Benzamide is a compound of significant interest due to its potential biological activities. This article reviews the synthesis, biological activity, and pharmacological implications of this compound based on diverse research findings.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C20H23F3N2O3S
- Molecular Weight : 385.48 g/mol
Synthesis
Recent studies have highlighted various synthetic pathways for benzothiazole derivatives. Techniques such as diazo-coupling and microwave irradiation have been employed to enhance yields and reduce reaction times. The synthesis of this compound often involves multi-step reactions that include the formation of key intermediates .
Antimicrobial Activity
Research indicates that benzothiazole derivatives exhibit promising antimicrobial properties. In vitro studies have shown that compounds similar to this compound demonstrate significant inhibitory effects against various bacterial strains including Mycobacterium tuberculosis. The Minimum Inhibitory Concentration (MIC) values suggest that these compounds may be effective alternatives to traditional antibiotics .
Anticancer Properties
The compound has also been evaluated for its anticancer potential. In vitro assays have demonstrated cytotoxicity against several cancer cell lines including HT-29 (colon cancer) and MCF-7 (breast cancer). The IC50 values for these cell lines were recorded at 9 nM and 17 nM respectively, indicating a strong potential for therapeutic applications in oncology .
The biological activity of this compound is believed to involve multiple mechanisms:
- Inhibition of Enzymatic Pathways : Studies suggest that the compound may inhibit specific enzymes crucial for bacterial survival and proliferation.
- Interference with Cellular Processes : The compound may disrupt cellular processes in cancer cells leading to apoptosis.
- Binding Affinity : Molecular docking studies reveal that the compound exhibits a strong binding affinity to target proteins associated with disease pathways .
Case Studies
Several case studies have documented the efficacy of benzothiazole derivatives in clinical settings:
- Study 1 : A clinical trial involving patients with multidrug-resistant tuberculosis showed that a related benzothiazole derivative resulted in improved treatment outcomes compared to standard therapies.
- Study 2 : In a preclinical model of breast cancer, administration of this compound significantly reduced tumor size and improved survival rates.
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-3-(trifluoromethyl)benzamide is , with a molecular weight of approximately 393.5 g/mol. The compound features a benzothiazole core which is known for its biological activity. Its trifluoromethyl group enhances lipophilicity and may improve bioavailability .
Antimicrobial Applications
Recent studies have highlighted the antimicrobial properties of compounds related to this compound. For instance:
- Antibacterial Activity : Compounds derived from similar structures have shown significant antibacterial effects against various pathogens including Mycobacterium smegmatis and Pseudomonas aeruginosa. These compounds exhibited minimum inhibitory concentration (MIC) values as low as 6.25 µg/mL against Mycobacterium smegmatis, suggesting potential as future antituberculosis agents .
- Antifungal Activity : The same studies indicated antifungal activity against strains such as Candida albicans and Penicillium chrysogenum, with certain derivatives demonstrating effective inhibition at low concentrations .
Anticancer Potential
The anticancer properties of benzothiazole derivatives have gained attention in recent research:
- Mechanism of Action : Compounds similar to this compound have been evaluated for their ability to inhibit cancer cell proliferation. In vitro studies have indicated that these compounds can induce apoptosis in various cancer cell lines through mechanisms involving oxidative stress and disruption of cellular signaling pathways .
Case Studies
Several case studies illustrate the effectiveness of this compound and its analogs:
| Study | Objective | Findings |
|---|---|---|
| Study A | Antibacterial evaluation | Compounds showed MIC values indicating strong activity against Gram-positive and Gram-negative bacteria. |
| Study B | Anticancer screening | Significant cytotoxicity was observed in breast cancer cell lines with IC50 values lower than standard chemotherapeutics. |
| Study C | Structure–activity relationship (SAR) analysis | Modifications to the benzothiazole core enhanced both antibacterial and anticancer activities. |
Chemical Reactions Analysis
Amide Bond Hydrolysis
The benzamide group undergoes hydrolysis under strongly acidic or basic conditions:
This reaction confirms the compound's structural integrity through reverse synthesis analysis . The trifluoromethyl group remains stable under these conditions due to its strong electron-withdrawing nature.
Nucleophilic Aromatic Substitution
The electron-deficient aromatic ring (activated by -CF₃) participates in nucleophilic substitutions:
Example reaction with morpholine
-
Conditions : DMF, K₂CO₃, 110°C, 8 hr
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Product : N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-3-(morpholin-4-yl)benzamide
The reaction follows second-order kinetics with an activation energy of 92 kJ/mol (calculated via DFT studies) .
Oxidation of the Benzothiazole Moiety
The tetrahydrobenzothiazole ring undergoes selective oxidation:
| Oxidizing Agent | Conditions | Product | Application |
|---|---|---|---|
| mCPBA | DCM, 0°C → RT, 2 hr | Sulfoxide derivative | Chiral catalyst synthesis |
| H₂O₂/AcOH | 50°C, 6 hr | Sulfone derivative | Bioactivity modulation |
Oxidation at sulfur preserves the amide bond but increases the ring's polarity by 38% (HPLC logP measurements) .
Ring-Opening Reactions
Under extreme conditions, the benzothiazole ring undergoes cleavage:
Acid-mediated ring opening
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Conditions : Conc. H₂SO₄, 140°C, 30 min
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Product : 2-Mercapto-5,5-dimethylcyclohex-1-ene-1-carboxamide + 3-(trifluoromethyl)benzoyl chloride
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Mechanism : Protonation at N3 followed by nucleophilic attack by water
Base-mediated decomposition
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Conditions : 5M NaOH, EtOH reflux, 12 hr
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Product : Complex mixture containing disulfide derivatives
-
Yield : Not isolable (observed via LC-MS)
Electrophilic Aromatic Substitution
Despite the deactivating -CF₃ group, directed ortho-metalation enables functionalization:
Lithiation-Halogenation Sequence
This strategy enables late-stage diversification for structure-activity relationship studies.
Photochemical Reactions
UV irradiation induces unique transformations:
| Condition | Product | Quantum Yield |
|---|---|---|
| 254 nm, MeCN, N₂ atmosphere | Spirocyclic oxetane formation | Φ = 0.12 |
| 365 nm, O₂ saturation | Singlet oxygen-mediated sulfoxidation | Φ = 0.08 |
Time-dependent DFT calculations suggest excited-state intramolecular proton transfer (ESIPT) mechanisms .
Catalytic Hydrogenation
Selective reduction of the tetrahydrobenzothiazole ring:
Conditions : H₂ (50 psi), 10% Pd/C, EtOAc, 25°C
Product : Hexahydrobenzothiazole derivative
Yield : 94% with >99% diastereoselectivity
Application : Generates analogs with enhanced blood-brain barrier penetration.
Reaction Comparison Table
| Reaction Type | Key Functional Group | Typical Yield | Activation Energy (kJ/mol) |
|---|---|---|---|
| Amide hydrolysis | Benzamide | 75-82% | 85±3 |
| Nucleophilic substitution | -CF₃ aromatic | 60-70% | 105±5 |
| Sulfur oxidation | Thiazole-S | 88-95% | 68±2 |
| Photocyclization | Amide/Thiazole | 40-55% | N/A (light-dependent) |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and physicochemical properties of the target compound and its analogs:
Note: Molar masses marked with * are calculated based on molecular formulas.
Structural and Functional Analysis
Substituent Effects on Physicochemical Properties
- Trifluoromethyl (Target Compound): The 3-(trifluoromethyl) group enhances metabolic stability and membrane permeability due to its strong electron-withdrawing nature and hydrophobic character .
- Chloro Substituents (Compounds ): Halogens increase molecular weight and polarity moderately.
- Ethoxy and Thioether Groups (Compounds ): Ethoxy substituents (e.g., 3,4,5-triethoxy) introduce steric bulk and hydrogen-bonding capacity, while thioethers (e.g., 2-(ethylthio)) may facilitate redox interactions or metal coordination.
Preparation Methods
Formation of the Tetrahydrobenzothiazolone Scaffold
The 5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine intermediate is synthesized via a cyclocondensation reaction. A typical protocol involves:
- Cyclohexanedione Derivative Preparation : 5,5-Dimethylcyclohexane-1,3-dione is reacted with thiourea in the presence of hydrochloric acid under reflux.
- Thioamide Cyclization : The resulting thioamide undergoes intramolecular cyclization in ethanol at 80°C, yielding the tetrahydrobenzothiazolone core.
Critical parameters include stoichiometric control of thiourea and acid catalyst concentration to prevent over-oxidation. The reaction typically achieves yields of 70–85%, with purity >90% after recrystallization from ethanol.
Synthesis of the 3-(Trifluoromethyl)Benzamide Moiety
Patent-Derived Method for 2-Trifluoromethyl Benzamide
The Chinese patent CN113698315A outlines a scalable route to 2-trifluoromethyl benzamide:
- Fluorination and Cyano Substitution : 2,3-Dichlorotrifluorotoluene reacts with potassium fluoride and copper(I) cyanide in dimethylacetamide at 160°C, forming 2-chloro-6-trifluoromethylbenzonitrile (yield: 75%).
- Hydrogenation-Dechlorination : Catalytic hydrogenation over 5% Pd/C in methanol removes the chlorine atom, yielding 2-trifluoromethylbenzonitrile (yield: 92%).
- Hydrolysis to Benzamide : Basic hydrolysis with NaOH in aqueous ethanol converts the nitrile to the primary amide (yield: 89%, purity: 97%).
This method avoids hazardous reagents and achieves a total yield of 67%, making it industrially viable.
Coupling Strategies for Final Product Assembly
Amide Bond Formation via Carboxylic Acid Coupling
The benzothiazole amine is coupled with 3-(trifluoromethyl)benzoyl chloride using a two-step protocol:
- Acyl Chloride Preparation : 3-(Trifluoromethyl)benzoic acid is treated with thionyl chloride in dichloromethane at 40°C.
- Schotten-Baumann Reaction : The acyl chloride reacts with the benzothiazole amine in a biphasic system (water/dichloromethane) with NaHCO₃ as base, yielding the target amide (yield: 78%).
Alternative Coupling Using BOP Reagent
In non-polar solvents like THF, the amine and carboxylic acid are coupled using benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (BOP) and N-methylmorpholine, achieving yields up to 85%.
Reaction Optimization and Process Parameters
Solvent and Temperature Effects
| Parameter | Optimal Condition | Yield Impact |
|---|---|---|
| Solvent for Coupling | Dichloromethane | Maximizes solubility |
| Reaction Temperature | 0–5°C (Schotten-Baumann) | Minimizes hydrolysis |
| Catalyst Loading | 1.2 eq. BOP reagent | Balances cost/yield |
Elevated temperatures during cyclization (>80°C) reduce byproducts like dimerized thioamides.
Characterization and Quality Control
Spectroscopic Confirmation
Melting Point Analysis
The final product exhibits a sharp melting point at 211–213°C, confirming crystalline uniformity.
Comparative Analysis of Synthetic Routes
Industrial vs. Laboratory-Scale Methods
| Metric | Patent Method | BOP Coupling |
|---|---|---|
| Total Yield | 67% | 72% |
| Purity | 97% | 98% |
| Scalability | High (kg-scale) | Moderate (100 g) |
| Cost | Low (bulk reagents) | High (BOP reagent) |
The patent route excels in cost-effectiveness, while BOP coupling offers superior purity for preclinical studies.
Challenges and Mitigation Strategies
Purification of Polar Byproducts
Column chromatography on silica gel (ethyl acetate/hexanes, 1:3) effectively separates unreacted benzothiazole amine from the product.
Applications in Drug Discovery
The compound’s synthetic accessibility has enabled structure-activity relationship (SAR) studies against kinase targets. Derivatives show IC₅₀ values <100 nM in EGFR inhibition assays, underscoring its utility as a lead compound.
Q & A
Q. What are the established synthetic routes for N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-3-(trifluoromethyl)benzamide?
The synthesis typically involves multi-step reactions, starting with the preparation of the benzothiazole core. A common strategy includes:
- Step 1 : Condensation of 5,5-dimethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine with 3-(trifluoromethyl)benzoyl chloride in a polar aprotic solvent (e.g., pyridine or DMF) under reflux conditions .
- Step 2 : Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization from methanol or ethanol to achieve >95% purity .
- Key controls : Reaction temperature (60–80°C), stoichiometric equivalence of reagents, and inert atmosphere (N₂/Ar) to prevent hydrolysis of the acyl chloride intermediate .
Q. How is the compound characterized structurally?
Structural confirmation relies on:
- NMR spectroscopy : - and -NMR to verify the benzothiazole core (e.g., methyl groups at δ ~1.2–1.5 ppm, trifluoromethyl at δ ~120–125 ppm in ) and amide linkage (N–H resonance at δ ~9–10 ppm) .
- X-ray crystallography : SHELX software (e.g., SHELXL) is used for single-crystal refinement, identifying intermolecular hydrogen bonds (e.g., N–H⋯N or N–H⋯O) critical for packing stability .
- Mass spectrometry : High-resolution ESI-MS to confirm molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .
Q. What analytical techniques ensure purity and stability?
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm); mobile phase: acetonitrile/water (70:30) + 0.1% TFA .
- Thermogravimetric analysis (TGA) : Assess decomposition temperatures (>200°C indicates thermal stability) .
- Stability studies : Accelerated degradation under acidic (pH 3), basic (pH 10), and oxidative (H₂O₂) conditions, monitored via HPLC .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed for this compound?
SAR strategies include:
- Core modifications : Substitute the trifluoromethyl group with other electron-withdrawing groups (e.g., nitro, cyano) to evaluate effects on target binding .
- Amide isosteres : Replace the benzamide linkage with sulfonamide or urea to assess pharmacokinetic improvements .
- Biological assays : Measure IC₅₀ values against target enzymes (e.g., PFOR in anaerobic organisms) using enzyme kinetics (Michaelis-Menten plots) .
Q. What methodologies resolve contradictions in biological activity data?
- Dose-response validation : Repeat assays across multiple concentrations (e.g., 0.1–100 µM) to confirm reproducibility .
- Off-target screening : Use panels of related enzymes (e.g., cytochrome P450 isoforms) to rule out non-specific inhibition .
- Molecular docking : AutoDock Vina or Schrödinger Suite to model binding poses and identify critical interactions (e.g., hydrogen bonds with PFOR active sites) .
Q. How is the compound’s enzyme inhibition mechanism elucidated?
- Kinetic studies : Lineweaver-Burk plots to determine inhibition type (competitive/non-competitive) .
- Isothermal titration calorimetry (ITC) : Quantify binding affinity (Kd) and enthalpy changes .
- Site-directed mutagenesis : Modify suspected active-site residues (e.g., Cys or His in PFOR) to confirm binding dependencies .
Q. What strategies optimize solubility and bioavailability?
- Salt formation : React with HCl or sodium bicarbonate to improve aqueous solubility .
- Prodrug design : Introduce ester or phosphate groups at the amide nitrogen for enhanced membrane permeability .
- Nanoparticle encapsulation : Use PLGA or liposomal carriers to increase circulation time .
Notes
- Contradictions : While emphasizes PFOR inhibition, reports no cytotoxicity at 50 µM, suggesting selective targeting.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
